SSR69071

Description

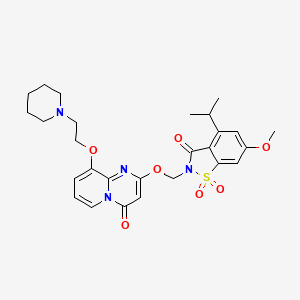

structure in first source

Properties

IUPAC Name |

6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZXDZYWZSKFDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047368 | |

| Record name | SSR69071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344930-95-6 | |

| Record name | SSR-69071 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344930956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SSR69071 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SSR-69071 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96REB2D8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of SSR69071

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, orally active, and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and pharmacological properties. It includes a summary of its inhibitory activity, a description of the experimental protocols used to characterize the compound, and a discussion of the downstream cellular consequences of HLE inhibition.

Core Mechanism of Action: Inhibition of Human Leukocyte Elastase

The primary mechanism of action of this compound is the direct inhibition of human leukocyte elastase (HLE). HLE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammatory stimuli. While HLE plays a role in host defense through the degradation of foreign proteins, its excessive and unregulated activity can lead to the destruction of host tissues, particularly the elastin component of the extracellular matrix. This contributes to the pathology of diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).

This compound acts as a slow-binding inhibitor of HLE, demonstrating high affinity and specificity for the human form of the enzyme. This targeted inhibition of HLE is the foundation of its therapeutic potential in mitigating the tissue damage associated with inflammatory conditions.

Quantitative Data: Inhibitory Potency and In Vivo Efficacy

The following tables summarize the key quantitative data that characterize the inhibitory activity of this compound against HLE and its efficacy in preclinical models.

Table 1: In Vitro Inhibitory Activity of this compound against Human Leukocyte Elastase

| Parameter | Value | Description |

| IC₅₀ | 3.9 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of HLE activity. |

| Kᵢ | 0.017 nM (16.8 pM) | The inhibition constant, a measure of the affinity of this compound for HLE. A lower Kᵢ indicates a higher affinity. |

| kₒₙ | 0.183 x 10⁶ M⁻¹s⁻¹ | The association rate constant, describing the rate at which this compound binds to HLE. |

| kₒff | 3.11 x 10⁻⁶ s⁻¹ | The dissociation rate constant, describing the rate at which the this compound-HLE complex dissociates. |

Table 2: Species Selectivity of this compound

| Species | Kᵢ (nM) |

| Human | 0.017 |

| Mouse | 1.70 |

| Rat | 3.01 |

| Rabbit | 58 |

| Porcine | > 100 |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

| Model | Parameter | Value |

| HLE inhibition in mouse bronchoalveolar lavage fluid (ex vivo) | ED₅₀ | 10.5 mg/kg (p.o.) |

| HLE-induced lung hemorrhage in mice | ID₅₀ | 2.8 mg/kg (p.o.) |

| Carrageenan-induced paw edema in rats | ED₃₀ | 2.2 mg/kg (p.o.) |

| HLE-induced paw edema in rats | ED₃₀ | 2.7 mg/kg (p.o.) |

Signaling Pathways Modulated by HLE and Inhibited by this compound

While this compound is a direct enzyme inhibitor and does not target a classical signaling receptor, its action indirectly modulates cellular signaling pathways that are activated by HLE. HLE can act as a signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of various cells, including epithelial and immune cells. This can trigger pro-inflammatory signaling cascades.

One of the key pathways activated by HLE is the PAR-1-mediated pathway, which leads to the activation of the transcription factor NF-κB. NF-κB, in turn, upregulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting HLE, this compound prevents the activation of this and other pro-inflammatory signaling pathways at their origin.

Furthermore, HLE has been shown to induce apoptosis in lung epithelial cells through a pathway involving PAR-1, NF-κB, and the tumor suppressor protein p53. This leads to increased mitochondrial permeability and the activation of caspases. This compound, by blocking HLE activity, can be expected to attenuate this HLE-induced apoptosis.

Mandatory Visualizations

Caption: Inhibition of Human Leukocyte Elastase (HLE) by this compound.

Caption: Pathological Cascade of HLE and the Inhibitory Action of this compound.

Caption: HLE-induced pro-inflammatory signaling via PAR-1 and NF-κB.

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments cited for the characterization of this compound. As the full-text primary literature was not accessible, these protocols are based on established and standardized methods for these types of assays.

In Vitro HLE Inhibition Assay

-

Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of this compound against purified human leukocyte elastase.

-

Principle: A fluorogenic or chromogenic substrate specific for HLE is used. In the presence of active HLE, the substrate is cleaved, releasing a fluorescent or colored product that can be quantified spectrophotometrically. The addition of an inhibitor, such as this compound, reduces the rate of substrate cleavage in a concentration-dependent manner.

-

General Protocol:

-

Purified human leukocyte elastase is pre-incubated with varying concentrations of this compound in a suitable assay buffer (e.g., HEPES or Tris-HCl buffer, pH 7.5) in a 96-well microplate.

-

The enzymatic reaction is initiated by the addition of a specific HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).

-

The plate is incubated at a controlled temperature (e.g., 37°C), and the increase in fluorescence or absorbance is monitored over time using a microplate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).

-

In Vivo HLE-Induced Lung Hemorrhage Model

-

Objective: To assess the in vivo efficacy of this compound in preventing HLE-induced lung damage.

-

Principle: Intratracheal administration of HLE in a rodent model induces acute lung injury characterized by hemorrhage. The extent of hemorrhage can be quantified by measuring the amount of hemoglobin in the bronchoalveolar lavage fluid (BALF).

-

General Protocol:

-

Animals (e.g., mice or hamsters) are orally administered with either vehicle or varying doses of this compound.

-

After a specific time to allow for drug absorption, the animals are anesthetized.

-

A solution of human leukocyte elastase is instilled directly into the trachea.

-

After a set period (e.g., 1-4 hours), the animals are euthanized, and a bronchoalveolar lavage is performed by instilling and retrieving a known volume of saline into the lungs.

-

The BALF is centrifuged, and the hemoglobin content in the supernatant is measured spectrophotometrically (e.g., by measuring absorbance at 540 nm) as an index of hemorrhage.

-

The ID₅₀ value (the dose that inhibits 50% of the hemorrhage) is calculated by comparing the hemoglobin levels in the treated groups to the vehicle control group.

-

Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute inflammation.

-

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a local, acute, and well-characterized inflammatory response, resulting in edema (swelling). The degree of edema can be measured as an increase in paw volume.

-

General Protocol:

-

Animals (e.g., rats) are orally administered with either vehicle or varying doses of this compound.

-

After a predetermined time, the basal paw volume is measured using a plethysmometer.

-

A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw.

-

Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

-

The ED₃₀ value (the dose that produces 30% inhibition of edema) is determined from the dose-response curve.

-

Conclusion

This compound is a highly potent and selective inhibitor of human leukocyte elastase. Its mechanism of action is centered on the direct attenuation of the destructive proteolytic activity of HLE, which is a key mediator of tissue damage in a range of inflammatory diseases. By inhibiting HLE, this compound not only prevents the degradation of the extracellular matrix but also modulates the downstream pro-inflammatory signaling pathways that are aberrantly activated by this enzyme. The robust in vitro and in vivo data support the continued investigation of this compound as a potential therapeutic agent for HLE-driven pathologies.

SSR69071: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathophysiology of various inflammatory diseases. This document provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacological characterization of this compound. Detailed experimental data are presented in tabular format to facilitate comparison, and key methodologies are described. Visual diagrams of the relevant signaling pathway, a proposed synthetic workflow, and the drug discovery logic are provided to enhance understanding.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of inhibiting human leukocyte elastase. HLE is a powerful serine protease released by neutrophils during inflammation.[1] While essential for host defense, excessive HLE activity can lead to the degradation of extracellular matrix proteins, such as elastin, causing tissue damage. This pathological activity is associated with a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. Therefore, the development of a potent and selective HLE inhibitor was a key objective for therapeutic intervention.

This compound emerged from a drug discovery program at Sanofi-Synthelabo aimed at identifying small molecule inhibitors of HLE with good oral bioavailability and a favorable safety profile.

Mechanism of Action

This compound is a slow-binding, potent, and selective inhibitor of human leukocyte elastase. Its mechanism of action involves the formation of a stable, slowly reversible complex with the enzyme, effectively blocking its proteolytic activity. The inhibitory activity of this compound is highly specific for HLE, with significantly lower affinity for other related proteases, indicating a favorable selectivity profile.

Signaling Pathway of Human Leukocyte Elastase in Inflammation

Caption: Signaling pathway of HLE-mediated tissue damage and its inhibition by this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be proposed based on the chemical structure of the molecule and common organic synthesis methodologies for related compounds. The synthesis would likely involve the preparation of two key heterocyclic intermediates, a pyrido[1,2-a]pyrimidinone core and a benzisothiazol-3(2H)-one-1,1-dioxide derivative, followed by their coupling.

Proposed Synthetic Workflow for this compound

References

SSR69071: A Potent and Selective Inhibitor of Human Neutrophil Elastase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent, orally active, and selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the binding affinity of this compound to HNE, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways modulated by HNE inhibition. The exceptional potency of this compound, with a picomolar binding affinity, underscores its potential as a therapeutic agent. This document is intended to serve as a valuable resource for researchers in the fields of inflammation, respiratory diseases, and drug discovery.

Binding Affinity and Kinetic Parameters of this compound

This compound exhibits a remarkably high binding affinity for human neutrophil elastase, functioning as a competitive and slow tight-binding inhibitor.[1] This mode of inhibition is characterized by an initial weak binding followed by a slower conformational change that results in a more stable, high-affinity complex.

Quantitative Data Summary

The binding affinity and kinetic parameters of this compound for HNE and its selectivity over elastases from other species are summarized in the table below.

| Parameter | Value | Species | Reference |

| Inhibition Constant (Ki) | 0.0168 nM (16.8 pM) | Human | [1][2] |

| 1.8 nM | Mouse | [1][2] | |

| 3 nM | Rat | [1][2] | |

| 58 nM | Rabbit | [1][2] | |

| Association Rate Constant (kon) | 0.183 x 106 M-1s-1 | Human | [2] |

| Dissociation Rate Constant (koff) | 3.11 x 10-6 s-1 | Human | [2] |

| IC50 | 3.9 nM | Human | [3] |

Experimental Protocols

Determination of Kinetic Parameters (Ki, kon, koff) for Slow Tight-Binding Inhibition

The determination of the kinetic parameters for a slow tight-binding inhibitor like this compound requires a specific experimental approach that accounts for the time-dependent nature of the inhibition.

Objective: To determine the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) of this compound for human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

This compound

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

96-well microplates (black, for fluorescence assays)

-

Fluorescence microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of HNE in assay buffer. The final enzyme concentration in the assay should be low, ideally close to or below the expected Ki value, though this may not be feasible for very potent inhibitors.

-

Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well plate, add the assay buffer and the this compound dilutions.

-

Initiate the reaction by adding HNE to the wells.

-

Immediately after adding the enzyme, add the fluorogenic substrate.

-

Monitor the increase in fluorescence over time in a kinetic mode using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm). The readings should be taken at frequent intervals (e.g., every 30 seconds) for a sufficient duration to observe the progress curves reaching a steady state.

-

-

Data Analysis:

-

The progress curves (fluorescence vs. time) will show an initial burst of activity followed by a slower, time-dependent decrease in the reaction rate as the enzyme-inhibitor complex equilibrates.

-

Fit the progress curves to the appropriate equation for slow tight-binding inhibition to determine the apparent first-order rate constant for the onset of inhibition (kobs) for each inhibitor concentration.

-

Plot kobs versus the inhibitor concentration ([I]).

-

For a one-step binding model, the data can be fitted to the equation: kobs = koff + kon * ([I]) The slope of this plot gives kon, and the y-intercept gives koff. The Ki can then be calculated as koff / kon.

-

For a two-step binding model (initial weak binding followed by isomerization), a more complex analysis is required, often involving non-linear regression of the kobs vs. ([I]) plot.

-

Experimental Workflow for Kinetic Analysis

Signaling Pathways Modulated by Human Neutrophil Elastase Inhibition

Human neutrophil elastase is a key mediator of inflammation and tissue destruction. Its inhibition by this compound is expected to modulate several downstream signaling pathways that are aberrantly activated in inflammatory conditions.

Toll-Like Receptor (TLR) Signaling and NF-κB Activation

HNE can cleave and activate Toll-like receptors (TLRs), leading to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting HNE, this compound can prevent the aberrant activation of TLRs and subsequent NF-κB-mediated pro-inflammatory gene expression.

Signaling Pathway of HNE-Mediated NF-κB Activation

References

SSR69071: A Comprehensive Technical Review of Species Selectivity and Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1] This technical guide provides an in-depth analysis of the species selectivity and available cross-reactivity data for this compound. The information presented herein is intended to assist researchers and drug development professionals in evaluating the potential of this compound for preclinical and clinical development.

Data Presentation

Quantitative Analysis of Species Selectivity

The inhibitory activity of this compound exhibits significant species-dependent variation. The compound demonstrates the highest affinity for human leukocyte elastase, with progressively lower potency against elastase from other species. This selectivity is critical for the interpretation of preclinical efficacy and safety data.

| Species | Enzyme | Inhibitory Constant (Ki) | IC50 |

| Human | Leukocyte Elastase (HLE) | 0.017 nM[1] | 3.9 nM[1] |

| Mouse | Elastase | 1.70 nM[1] | - |

| Rat | Elastase | 3.01 nM[1] | - |

| Rabbit | Elastase | 58 nM[1] | - |

| Porcine | Elastase | > 100 nM[1] | - |

In Vivo Efficacy Across Species

Preclinical studies in rodent models of inflammation and tissue injury have demonstrated the in vivo efficacy of this compound.

| Species | Model | Endpoint | Efficacy |

| Mouse | HLE-induced Lung Hemorrhage | Inhibition of Hemorrhage | ID50 = 2.8 mg/kg[1] |

| Rat | Carrageenan-induced Paw Edema | Reduction in Edema | ED30 = 2.2 mg/kg |

| Rat | HLE-induced Paw Edema | Reduction in Edema | ED30 = 2.7 mg/kg |

Cross-Reactivity Profile

As of the latest available data, a comprehensive cross-reactivity profile of this compound against a broad panel of proteases and other off-target proteins has not been published in the public domain. While this compound is described as a selective HLE inhibitor, the extent of its activity against other related serine proteases (e.g., neutrophil proteinase 3, cathepsin G) or unrelated enzymes remains to be fully characterized. The absence of such data represents a significant information gap and should be a key consideration for further development.

Experimental Protocols

In Vitro Elastase Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of this compound against elastase from different species.

Materials:

-

Purified elastase (human, mouse, rat, rabbit, porcine)

-

This compound

-

Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a fixed volume of the diluted inhibitor to the wells of the 96-well plate.

-

Add a solution of the respective species' elastase to each well and incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an appropriate excitation and emission wavelength (e.g., Ex/Em = 380/460 nm).

-

Calculate the initial reaction velocities and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

In Vivo HLE-Induced Lung Hemorrhage in Mice

This protocol describes a model to assess the in vivo efficacy of this compound in an acute lung injury model.

Procedure:

-

Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time, intratracheally instill a solution of human leukocyte elastase (HLE) to induce lung hemorrhage.

-

At a predetermined time point after HLE instillation, euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) with saline.

-

Centrifuge the BAL fluid to pellet cells.

-

Measure the amount of hemoglobin in the supernatant spectrophotometrically to quantify the extent of hemorrhage.

-

Calculate the dose-dependent inhibition of hemorrhage by this compound to determine the ID50.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard model of acute inflammation to evaluate the anti-inflammatory effects of this compound.

Procedure:

-

Administer this compound or vehicle control to rats (e.g., intraperitoneally or orally).

-

After a defined pre-treatment period, inject a solution of carrageenan into the subplantar region of the rat's hind paw to induce localized inflammation and edema.[2][3]

-

Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

-

Calculate the percentage increase in paw volume compared to the pre-injection baseline.

-

Determine the dose-dependent reduction in paw edema by this compound to calculate the ED30.

Mandatory Visualizations

Signaling Pathways of Human Leukocyte Elastase (HLE)

Caption: HLE-mediated signaling pathways leading to apoptosis and MUC1 transcription.

Experimental Workflow for In Vitro Inhibition Assay

References

The Potent and Orally Active Human Leukocyte Elastase Inhibitor: A Technical Overview of SSR69071

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of SSR69071, a potent and selective inhibitor of human leukocyte elastase (HLE). The information presented herein is compiled from preclinical studies to support further research and development of this compound for inflammatory diseases.

Pharmacodynamics

This compound is a potent inhibitor of HLE, demonstrating significant activity in both biochemical and in vivo models. Its mechanism of action is the direct inhibition of HLE, a serine protease implicated in the pathology of various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis.

In Vitro Inhibition of Human Leukocyte Elastase

This compound exhibits a strong inhibitory profile against HLE. The key pharmacodynamic parameters are summarized in the table below.

| Parameter | Value | Species |

| Ki (Inhibition Constant) | 0.0168 ± 0.0014 nM | Human |

| kon (Inactivation Rate Constant) | 0.183 ± 0.013 x 10^6 M⁻¹s⁻¹ | Human |

| koff (Dissociation Rate Constant) | 3.11 ± 0.37 x 10⁻⁶ s⁻¹ | Human |

Table 1: In Vitro Inhibitory Activity of this compound against Human Leukocyte Elastase [1]

Species Selectivity

The inhibitory activity of this compound was assessed against elastase from various species, demonstrating a higher affinity for the human enzyme.

| Species | Ki (nM) |

| Human | 0.0168 |

| Rat | 3 |

| Mouse | 1.8 |

| Rabbit | 58 |

Table 2: Species Selectivity of this compound for Elastase Inhibition [1]

In Vivo Efficacy

The oral administration of this compound has been shown to be effective in animal models of HLE-induced inflammation.

| Model | Parameter | Value (mg/kg, p.o.) | Species |

| HLE Inhibition in Bronchoalveolar Lavage Fluid (ex vivo) | ED₅₀ | 10.5 | Mice |

| HLE-Induced Acute Lung Hemorrhage | ED₅₀ | 2.8 | Mice |

| Carrageenan-Induced Paw Edema | ED₃₀ | 2.2 | Rats |

| HLE-Induced Paw Edema | ED₃₀ | 2.7 | Rats |

Table 3: In Vivo Pharmacodynamic Activity of Orally Administered this compound [1]

Pharmacokinetics

Preclinical studies indicate that this compound is an orally active compound with good penetration into respiratory tissues.[1] A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not publicly available. However, based on its oral activity in preclinical models, a general overview of the likely pharmacokinetic pathway is presented. For comparison, pharmacokinetic data for another oral neutrophil elastase inhibitor, AZD9668, is provided. In healthy volunteers and patients with COPD, AZD9668 was well tolerated, with a median time to peak plasma concentration of 0.5 - 1.5 hours and a short elimination half-life. Approximately 40% of AZD9668 was eliminated renally as the unchanged compound.[2][3]

General Pharmacokinetic Workflow

References

In Vitro Characterization of SSR69071: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent and selective, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, inhibitory kinetics, and selectivity profile. Detailed experimental methodologies for key assays are presented to enable replication and further investigation. Signaling pathways associated with HLE are also illustrated to provide a contextual understanding of the inhibitor's mechanism of action.

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, HLE is released into the extracellular space where it degrades a wide range of extracellular matrix proteins, including elastin. While HLE plays a crucial role in host defense, its dysregulation and excessive activity are associated with tissue damage in chronic inflammatory conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.

This compound has emerged as a high-affinity inhibitor of HLE, demonstrating potential as a therapeutic agent for these debilitating diseases.[1] This guide details the essential in vitro studies that define the biochemical and pharmacological profile of this compound.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against human leukocyte elastase and its selectivity over elastases from other species have been determined through rigorous kinetic studies. The key quantitative parameters are summarized in the tables below.

Table 1: Inhibitory Potency of this compound against Human Leukocyte Elastase (HLE)

| Parameter | Value | Unit |

| IC50 | 3.9 | nM |

| Ki | 0.0168 ± 0.0014 | nM |

| kon | 0.183 ± 0.013 x 106 | M-1s-1 |

| koff | 3.11 ± 0.37 x 10-6 | s-1 |

Data sourced from Kapui et al., 2003.[1]

Table 2: Species Selectivity of this compound

| Species | Ki | Unit | Selectivity (fold vs. Human) |

| Human | 0.017 | nM | 1 |

| Mouse | 1.70 | nM | 100 |

| Rat | 3.01 | nM | 177 |

| Rabbit | 58 | nM | 3412 |

| Porcine | >100 | nM | >5882 |

Data compiled from available research.[1]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Determination of IC50 and Ki for HLE

The inhibitory activity of this compound on HLE is determined using a fluorometric inhibition assay.

Materials:

-

Human Leukocyte Elastase (HLE), purified

-

This compound

-

Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.

-

In a 96-well plate, add a fixed concentration of HLE to each well.

-

Add the varying concentrations of this compound to the wells containing HLE and incubate for a predetermined time at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates).

-

Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition (calculated relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

The inhibition constant (Ki) for this slow-binding inhibitor is calculated from the IC50 value and the kinetic parameters of the enzyme-substrate reaction using the Cheng-Prusoff equation, taking into account the pre-incubation time and the mechanism of inhibition.

Determination of Association (kon) and Dissociation (koff) Rate Constants

The slow-binding nature of this compound allows for the determination of the association and dissociation rate constants.

Protocol:

-

Follow the initial steps of the IC50 determination protocol.

-

To determine kon , monitor the progress of the reaction continuously immediately after the addition of the inhibitor to the enzyme and substrate mixture. The rate of onset of inhibition is measured at different inhibitor concentrations. The apparent first-order rate constant for the establishment of equilibrium is plotted against the inhibitor concentration to determine kon.

-

To determine koff , pre-incubate the enzyme with a high concentration of this compound to form the enzyme-inhibitor complex. Then, rapidly dilute the complex into a solution containing the substrate. The recovery of enzyme activity over time is monitored, and the data is fitted to a first-order equation to calculate koff.

Signaling Pathway and Experimental Workflow

Human Leukocyte Elastase (HLE) Inflammatory Pathway

HLE is a key mediator in the inflammatory cascade. Its release from activated neutrophils leads to the degradation of extracellular matrix components and the activation of pro-inflammatory signaling pathways. This compound acts by directly inhibiting HLE, thereby mitigating these downstream effects.

References

Unraveling SSR69071: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

The study of inflammatory diseases is a rapidly evolving field, with a constant search for novel therapeutic agents that can effectively modulate the complex signaling pathways driving these conditions. While information on the specific compound "SSR69071" is not publicly available in the current scientific literature, this guide will provide a comprehensive framework for investigating a novel anti-inflammatory compound, using established methodologies and data presentation standards relevant to the field. We will explore the common experimental protocols, key signaling pathways in inflammation, and data interpretation strategies that would be essential for characterizing a compound like this compound.

Section 1: Characterizing the Anti-Inflammatory Profile of a Novel Compound

The initial investigation of a potential anti-inflammatory drug involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Evaluation

The first step is to assess the compound's direct effects on immune cells and inflammatory mediators. A standard approach involves utilizing cell-based assays to measure the inhibition of key pro-inflammatory cytokines and enzymes.

Table 1: In Vitro Anti-Inflammatory Activity of a Novel Compound

| Assay Type | Cell Line | Stimulant | Measured Mediator | IC50 (nM) |

| Cytokine Release | Human PBMCs | LPS | TNF-α | Data |

| Cytokine Release | Human PBMCs | LPS | IL-6 | Data |

| Cytokine Release | Human PBMCs | LPS | IL-1β | Data |

| Enzyme Activity | Murine Macrophages | IFN-γ + LPS | iNOS (Nitric Oxide) | Data |

| Enzyme Activity | Human Whole Blood | LPS | COX-2 (PGE2) | Data |

IC50 values represent the concentration of the compound required to inhibit 50% of the mediator's production or activity.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log concentration of the compound.

In Vivo Evaluation

Following promising in vitro results, the compound's efficacy is tested in animal models of inflammatory diseases. These models aim to mimic the pathophysiology of human conditions such as rheumatoid arthritis and inflammatory bowel disease.[1]

Table 2: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

| Treatment Group | Dose (mg/kg) | Route of Administration | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle Control | - | Oral | Data | Data |

| Compound X | 10 | Oral | Data | Data |

| Compound X | 30 | Oral | Data | Data |

| Positive Control (e.g., Methotrexate) | 1 | Intraperitoneal | Data | Data |

-

Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail of 8-10 week old male DBA/1J mice.[2]

-

Booster: On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Treatment: Upon the first signs of arthritis (typically around day 24-28), randomize the mice into treatment groups and begin daily administration of the test compound, vehicle, or a positive control.

-

Clinical Assessment: Monitor the mice daily for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring based on erythema and swelling of the joints.

-

Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines and anti-collagen antibodies.

Section 2: Elucidating the Mechanism of Action through Signaling Pathway Analysis

Understanding how a compound exerts its anti-inflammatory effects is crucial for its development. This involves investigating its impact on key intracellular signaling pathways that regulate the inflammatory response. Major inflammatory signaling pathways include the NF-κB, MAPK, and JAK-STAT pathways.[3][4]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation. The three main MAPK families are ERK, JNK, and p38.

Caption: Potential inhibitory effect of this compound on the p38 MAPK pathway.

-

Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with the test compound and a stimulant (e.g., LPS). After the desired time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Section 3: Workflow for Preclinical Development of an Anti-Inflammatory Agent

The preclinical development of a compound like this compound follows a structured workflow to ensure a thorough evaluation of its safety and efficacy before it can be considered for clinical trials.

Caption: A streamlined workflow for the preclinical development of a novel anti-inflammatory drug.

Conclusion

While specific data for this compound is not available, this guide provides a robust framework for the comprehensive evaluation of any novel anti-inflammatory compound. By employing the detailed experimental protocols, adhering to standardized data presentation, and systematically investigating the underlying mechanisms of action, researchers can effectively characterize the therapeutic potential of new drug candidates for the treatment of inflammatory diseases. The structured approach outlined here is essential for advancing promising compounds from the laboratory to clinical application, ultimately benefiting patients suffering from these debilitating conditions.

References

- 1. criver.com [criver.com]

- 2. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling Pathways in Inflammation and Anti-inflammatory Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchers.uss.cl [researchers.uss.cl]

- 5. Frontiers | The Role of Cytokines and Chemokines in Severe Acute Respiratory Syndrome Coronavirus 2 Infections [frontiersin.org]

The Role of SSR69071 in Acute Lung Injury: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised gas exchange and high mortality rates. A key mediator in the pathogenesis of ALI/ARDS is human leukocyte elastase (HLE), a potent serine protease released by activated neutrophils. HLE contributes to lung tissue destruction, increased vascular permeability, and amplification of the inflammatory cascade. SSR69071, a potent and selective inhibitor of HLE, has demonstrated significant efficacy in preclinical models of acute lung injury, positioning it as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the role of this compound in ALI models, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.

The Role of Human Leukocyte Elastase (HLE) in Acute Lung Injury

Human leukocyte elastase is a key player in the pathophysiology of ALI and ARDS.[1][2][3] During an inflammatory response, neutrophils are recruited to the lungs and, upon activation, release HLE from their azurophilic granules.[1] Unregulated HLE activity in the lung microenvironment leads to:

-

Extracellular Matrix Degradation: HLE degrades critical components of the lung parenchyma, including elastin, collagen, and proteoglycans, leading to structural damage.

-

Increased Vascular Permeability: By damaging endothelial cells and cleaving cell adhesion molecules, HLE disrupts the alveolar-capillary barrier, resulting in pulmonary edema.[1]

-

Pro-inflammatory Effects: HLE can amplify the inflammatory response by cleaving and activating pro-inflammatory cytokines and chemokines, and by inactivating endogenous protease inhibitors.[2]

The central role of HLE in ALI is supported by evidence from various animal models, including those induced by endotoxin (LPS) and sepsis, where elevated levels of HLE are observed and the use of HLE inhibitors attenuates lung injury.[1][4][5]

This compound: A Potent and Selective HLE Inhibitor

This compound, with the chemical name 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methylethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, is a potent and selective inhibitor of human leukocyte elastase. Its inhibitory activity is a key therapeutic mechanism for mitigating the pathological consequences of excessive HLE activity in ALI.

Quantitative Data on this compound Efficacy

The following table summarizes the in vitro and in vivo efficacy of this compound in preclinical models.

| Parameter | Species/Model | Value | Reference |

| Inhibition Constant (Ki) | Human Leukocyte Elastase (in vitro) | 0.0168 ± 0.0014 nM | |

| Inactivation Constant (kon) | Human Leukocyte Elastase (in vitro) | 0.183 ± 0.013 x 106 M-1s-1 | |

| Dissociation Rate Constant (koff) | Human Leukocyte Elastase (in vitro) | 3.11 ± 0.37 x 10-6 s-1 | |

| ED50 (Ex vivo HLE inhibition in BALF) | Mouse | 10.5 mg/kg p.o. | |

| ED50 (HLE-induced acute lung hemorrhage) | Mouse | 2.8 mg/kg p.o. | |

| ED30 (Carrageenan-induced paw edema) | Rat | 2.2 mg/kg p.o. | |

| ED30 (HLE-induced paw edema) | Rat | 2.7 mg/kg p.o. |

Experimental Protocols

HLE-Induced Acute Lung Hemorrhage Model in Mice

This model directly assesses the in vivo efficacy of HLE inhibitors in preventing lung injury caused by exogenous HLE.

Materials:

-

Human Leukocyte Elastase (HLE)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., isoflurane)

-

Saline

-

Mice (specific strain to be reported, e.g., C57BL/6)

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: A cohort of mice is orally administered with this compound at various doses. A control group receives the vehicle.

-

Anesthesia: After a specified time post-drug administration (e.g., 1 hour), mice are anesthetized.

-

Intratracheal Instillation of HLE: A solution of HLE in saline is instilled directly into the trachea of the anesthetized mice.

-

Euthanasia and Sample Collection: At a predetermined time point after HLE instillation (e.g., 1-4 hours), mice are euthanized.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF).

-

Analysis of Lung Hemorrhage: The degree of lung hemorrhage is quantified by measuring the amount of hemoglobin or red blood cells in the BALF.

-

Data Analysis: The dose-dependent effect of this compound on reducing HLE-induced lung hemorrhage is analyzed to determine the ED50.

Signaling Pathways and Visualizations

Signaling Pathway of HLE-Mediated Acute Lung Injury and Inhibition by this compound

The following diagram illustrates the central role of HLE in the inflammatory cascade of ALI and the mechanism of action of this compound.

Caption: HLE-mediated ALI pathway and this compound inhibition.

Experimental Workflow for Evaluating this compound in an HLE-Induced ALI Model

The diagram below outlines the key steps in the preclinical evaluation of this compound.

Caption: Workflow for HLE-induced ALI model with this compound.

Conclusion

This compound is a potent and selective inhibitor of human leukocyte elastase with demonstrated efficacy in a relevant preclinical model of acute lung injury. Its mechanism of action directly targets a key driver of the inflammatory and destructive processes in ALI and ARDS. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for these life-threatening conditions. Further studies in a broader range of ALI models, such as those induced by LPS or sepsis, would be beneficial to fully elucidate its therapeutic potential.

References

- 1. atsjournals.org [atsjournals.org]

- 2. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukocyte elastase: physiological functions and role in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emphysema induced by elastase enhances acute inflammatory pulmonary response to intraperitoneal LPS in rats - PMC [pmc.ncbi.nlm.nih.gov]

SSR69071: A Novel Neutrophil Elastase Inhibitor for the Attenuation of Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This complex pathological process is a significant concern in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. A key mediator in the inflammatory cascade of I/R injury is neutrophil elastase (NE), a serine protease released by activated neutrophils that contributes to tissue degradation and dysfunction. SSR69071 is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant cardioprotective effects in preclinical models of myocardial I/R injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the underlying signaling pathways involved in its protective effects.

Introduction to this compound

This compound, chemically identified as 2-(9-(2-piperidinoethoxy)-4-oxo-4H-pyridol[1,2-a]pyrimidin-2-yloxymethyl)-4-(1-methyethyl)-6-methoxy-1,2-benzisothiazol-3(2H)-one-1,1-dioxide hemihydrate, is a novel and selective inhibitor of neutrophil elastase[1]. By targeting a critical component of the inflammatory response that accompanies ischemia-reperfusion, this compound presents a promising therapeutic strategy to mitigate tissue damage and improve outcomes in conditions characterized by I/R injury.

Mechanism of Action: Inhibition of Neutrophil Elastase

During ischemia and subsequent reperfusion, neutrophils are recruited to the affected tissue, where they become activated and release a variety of cytotoxic substances, including reactive oxygen species and proteolytic enzymes[2]. Among these, neutrophil elastase plays a significant role in the pathogenesis of I/R injury by degrading components of the extracellular matrix, such as elastin, collagen, and fibronectin. This enzymatic activity leads to endothelial and myocyte damage, increased vascular permeability, and amplification of the inflammatory response[2][3].

This compound exerts its protective effect by directly and selectively inhibiting the enzymatic activity of neutrophil elastase. This inhibition attenuates the downstream detrimental effects of NE, thereby preserving tissue integrity and function.

Effects on Ischemia-Reperfusion Injury: Quantitative Data

Preclinical studies have demonstrated the efficacy of this compound in a rabbit model of myocardial ischemia-reperfusion injury. Administration of this compound resulted in a significant reduction in myocardial infarct size.

| Compound | Dose (mg/kg, i.v.) | Administration Time | Infarct Size Reduction (%) | P-value | Reference |

| This compound | 3 | Before Ischemia | 39 | <0.05 | [1] |

| This compound | 3 | Prior to Reperfusion | 37 | <0.05 | [1] |

| This compound | 1 | Prior to Reperfusion | Significant Reduction (exact % not specified) | - | [1] |

These findings highlight the therapeutic potential of this compound in reducing the extent of tissue death following an ischemic event, even when administered at the time of reperfusion, a clinically relevant scenario. The cardioprotective activity of this compound was directly associated with the inhibition of cardiac elastase activity[1].

Proposed Signaling Pathway of this compound in Cardioprotection

While the direct target of this compound is neutrophil elastase, its downstream effects are likely mediated through the modulation of key intracellular signaling pathways involved in cell survival and inflammation. Based on studies with other neutrophil elastase inhibitors and the known pathophysiology of I/R injury, a proposed signaling pathway for this compound's protective effects involves the preservation of the Insulin Receptor Substrate-1 (IRS-1)/Akt signaling cascade.

Neutrophil elastase has been shown to degrade IRS-1, a critical docking protein in the insulin and insulin-like growth factor signaling pathways[1][4]. The degradation of IRS-1 impairs the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B). The PI3K/Akt pathway is a well-established pro-survival signaling cascade that promotes cell survival by inhibiting apoptosis and reducing inflammation[5][6].

By inhibiting neutrophil elastase, this compound is hypothesized to prevent the degradation of IRS-1, thereby preserving the integrity of the PI3K/Akt signaling pathway. This leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins and activate anti-inflammatory signaling.

Experimental Protocols

The following sections detail the methodologies for evaluating the efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion injury.

Animal Model and Surgical Procedure

A well-established rabbit model of myocardial ischemia-reperfusion is utilized to assess the cardioprotective effects of this compound.

Detailed Surgical Protocol:

-

Anesthesia and Ventilation: Male New Zealand White rabbits are anesthetized, typically with an intravenous injection of sodium pentobarbital. The animals are then intubated and mechanically ventilated.

-

Surgical Preparation: A left thoracotomy is performed to expose the heart. The pericardium is opened to visualize the left anterior descending (LAD) coronary artery.

-

Induction of Ischemia: A suture is passed around the LAD coronary artery, and the ends are threaded through a small vinyl tube to form a snare. Myocardial ischemia is induced by tightening the snare for a period of 30 minutes.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered as an intravenous bolus. The drug can be given either before the onset of ischemia or just prior to reperfusion, depending on the experimental design. A control group receives the vehicle alone.

-

Reperfusion: After the 30-minute ischemic period, the snare is released to allow for reperfusion of the myocardium for 120 minutes.

-

Euthanasia and Tissue Collection: At the end of the reperfusion period, the animal is euthanized, and the heart is excised for further analysis.

Measurement of Myocardial Infarct Size

The extent of myocardial necrosis is quantified using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Protocol:

-

Cannulation and Perfusion: The excised heart is mounted on a Langendorff apparatus and perfused with a buffered saline solution to wash out remaining blood.

-

Delineation of Area at Risk (AAR): The LAD coronary artery is re-occluded at the same location as the ischemic insult. A dye, such as Evans blue, is then perfused through the coronary arteries to stain the non-ischemic myocardium blue. The unstained portion of the left ventricle represents the AAR.

-

TTC Staining: The heart is sliced into transverse sections. These slices are then incubated in a 1% TTC solution in phosphate buffer at 37°C for 20-30 minutes. Viable myocardium, containing active dehydrogenases, will stain brick red, while the infarcted tissue, lacking these enzymes, will remain pale white.

-

Image Analysis: The heart slices are photographed, and the areas of the left ventricle, AAR, and the infarcted (necrotic) area are measured using computerized planimetry software. The infarct size is expressed as a percentage of the AAR.

Cardiac Elastase Activity Assay

The inhibitory effect of this compound on cardiac elastase activity is determined using a colorimetric or fluorometric assay.

Protocol:

-

Tissue Homogenization: A sample of the myocardial tissue from the AAR is homogenized in a suitable buffer.

-

Substrate Incubation: The tissue homogenate is incubated with a specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

-

Measurement: The activity of elastase is determined by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: The elastase activity in the hearts of this compound-treated animals is compared to that of the vehicle-treated control group to determine the degree of inhibition.

Conclusion and Future Directions

This compound is a promising therapeutic agent for the mitigation of ischemia-reperfusion injury. Its selective inhibition of neutrophil elastase targets a key pathological driver of tissue damage in this setting. The robust preclinical data demonstrating a significant reduction in myocardial infarct size, coupled with a plausible mechanism of action involving the preservation of pro-survival signaling pathways, warrants further investigation. Future studies should focus on elucidating the detailed downstream signaling effects of this compound, exploring its efficacy in other models of I/R injury, and ultimately, evaluating its safety and therapeutic potential in a clinical setting. The development of potent and selective neutrophil elastase inhibitors like this compound holds significant promise for improving outcomes for patients affected by a range of ischemic conditions.

References

- 1. Neutrophil Elastase Deficiency Ameliorates Myocardial Injury Post Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of myocardial ischaemia-reperfusion on granulocyte elastase release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of neutrophil serine protease inhibition against ischemia–reperfusion injury in lung or heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil Elastase Deficiency Ameliorates Myocardial Injury Post Myocardial Infarction in Mice [mdpi.com]

- 5. [Clinical value of PMN elastase activity before reperfusion therapy in acute myocardial infarction: comparison with clinical characteristics, reperfusion events and myocardial damage] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perioperative elafin for ischaemia-reperfusion injury during coronary artery bypass graft surgery: a randomised-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Landscape: A Technical Guide to Target Deconvolution Beyond Elastase for SSR69071

A comprehensive review of publicly available scientific literature and pharmacological databases indicates that SSR69071 is a highly potent and selective inhibitor of human leukocyte elastase (HLE). To date, there is no published evidence detailing specific cellular targets of this compound beyond elastase. The existing research focuses on its mechanism of action as an elastase inhibitor and its therapeutic potential in inflammatory diseases.[1]

This technical guide, therefore, serves a dual purpose. Firstly, it will briefly summarize the known quantitative data regarding the primary target of this compound, human leukocyte elastase. Secondly, and more centrally, it will provide an in-depth overview of the contemporary experimental methodologies and strategic workflows that researchers and drug development professionals would employ to identify and characterize potential off-target cellular interactions for a compound such as this compound.

Primary Target Profile: this compound Inhibition of Human Leukocyte Elastase

This compound has been extensively characterized as a potent inhibitor of HLE. The key quantitative metrics defining this interaction are summarized below.

| Parameter | Value | Species | Reference |

| IC₅₀ | 3.9 nM | Human | [1] |

| Kᵢ | 0.017 nM | Human | [1] |

| kₒₙ | 0.183 x 10⁶ M⁻¹s⁻¹ | Human | [1] |

| kₒff | 3.11 x 10⁻⁶ s⁻¹ | Human | [1] |

| Kᵢ | 1.70 nM | Mouse | [1] |

| Kᵢ | 3.01 nM | Rat | [1] |

| Kᵢ | 58 nM | Rabbit | [1] |

| Kᵢ | >100 nM | Porcine | [1] |

A Framework for Off-Target Identification: A Technical Guide

The process of identifying unintended molecular targets of a drug candidate, often referred to as target deconvolution or off-target profiling, is a critical step in drug development to understand a compound's full mechanism of action and to anticipate potential adverse effects. Below are detailed experimental protocols and data presentation strategies commonly employed in this process.

Experimental Protocols for Off-Target Screening

1. Broad Kinase Profiling:

-

Objective: To assess the inhibitory activity of this compound against a large panel of purified kinases.

-

Methodology:

-

A high-throughput in vitro kinase assay is performed, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based format.

-

This compound is serially diluted and incubated with a panel of several hundred kinases, each with its specific substrate and ATP at a concentration near its Kₘ.

-

The kinase activity is measured, and the percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control.

-

For any "hits" (kinases showing significant inhibition), a full dose-response curve is generated to determine the IC₅₀ value.

-

2. Proteome-Wide Cellular Thermal Shift Assay (CETSA®):

-

Objective: To identify protein targets of this compound in a cellular context by measuring changes in protein thermal stability upon compound binding.

-

Methodology:

-

Intact cells are treated with either this compound or a vehicle control.

-

The treated cells are heated to a range of temperatures, causing proteins to denature and aggregate.

-

Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

The abundance of each protein in the soluble fraction at each temperature is quantified using mass spectrometry-based proteomics.

-

Proteins that are stabilized by this compound will exhibit a higher melting temperature compared to the vehicle control, indicating a direct or indirect interaction.

-

3. Affinity Chromatography-Mass Spectrometry:

-

Objective: To physically isolate binding partners of this compound from a complex biological sample.

-

Methodology:

-

This compound is chemically synthesized with a linker arm and immobilized on a solid support (e.g., agarose beads) to create an affinity matrix.

-

A cell lysate or tissue extract is passed over the affinity matrix.

-

Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.

-

The bound proteins are eluted, separated by gel electrophoresis, and identified by mass spectrometry.

-

Data Presentation for Off-Target Analysis

Quantitative data from off-target screening should be presented in a clear and comparative manner.

Table 1: Hypothetical Kinase Selectivity Profile for Compound X

| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) | Pathway Association |

| Kinase A | 95% | 50 | Cell Proliferation |

| Kinase B | 88% | 250 | Inflammation |

| Kinase C | 15% | >10,000 | Apoptosis |

| Kinase D | 5% | >10,000 | Cell Cycle |

Table 2: Hypothetical CETSA® Hit List for Compound X

| Protein Target | ΔTₘ (°C) | Cellular Localization | Putative Function |

| Protein Y | +5.2 | Cytosol | Signal Transduction |

| Protein Z | +3.8 | Nucleus | Transcription Factor |

Visualizing Workflows and Pathways

Workflow for Kinase Selectivity Profiling

Caption: A generalized workflow for identifying off-target kinases.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)

Caption: Workflow for identifying protein targets using CETSA®.

Hypothetical Signaling Pathway Perturbation by an Off-Target Effect

Caption: Diagram of on-target vs. a hypothetical off-target pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of SSR69071 in Mice

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR69071 is a potent and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. Due to its oral activity and efficacy in preclinical models, this compound is a valuable tool for in vivo research. These application notes provide a detailed protocol for the administration of this compound to mice, based on published studies. The information herein is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of this compound.

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a key mediator of tissue damage in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and ischemia-reperfusion injury. This compound has been identified as a highly potent and orally bioavailable inhibitor of HLE, demonstrating significant protective effects in animal models of HLE-induced lung hemorrhage and myocardial infarction.[1] This document outlines the necessary protocols for preparing and administering this compound to mice for in vivo studies.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound in Mice

| Efficacy Endpoint | Mouse Model | ED₅₀ (mg/kg, p.o.) | Reference |

| Inhibition of HLE-induced lung hemorrhage | HLE-induced acute lung injury | 2.8 | Kapui et al., 2003 |

| Ex vivo inhibition of HLE in BAL fluid | Healthy mice | 10.5 | Kapui et al., 2003 |

Table 2: In Vivo Administration Protocols for this compound in Mice

| Administration Route | Dosage | Vehicle | Frequency | Study Context | Reference |

| Oral (p.o.) | 0.3 - 30 mg/kg | Not specified in abstract | Single dose | HLE-induced lung hemorrhage | Kapui et al., 2003 |

| Intraperitoneal (i.p.) | 20 mg/kg | 100% DMSO | Single dose | Neuropathic pain | Vicuna et al., 2015 |

| Intravenous (i.v.) | 3 mg/kg | Not specified in abstract | Single dose | Myocardial ischemia-reperfusion (in rats) | Bidouard et al., 2003 |

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% w/v carboxymethyl cellulose [CMC] in sterile water, or corn oil)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Syringes (1 mL)

Procedure:

-

Vehicle Selection: The specific vehicle for oral administration of this compound is not explicitly stated in the primary literature. For poorly water-soluble compounds like this compound, a suspension in an aqueous vehicle like 0.5% CMC or a solution in an oil-based vehicle like corn oil is recommended. A pilot study to determine the optimal vehicle for solubility and bioavailability is advised.

-

Calculation of Dosage: Calculate the required amount of this compound based on the desired dose (e.g., 2.8 mg/kg) and the body weight of the mice. The final volume for oral gavage in mice is typically 5-10 mL/kg.

-

Preparation of Suspension (using 0.5% CMC): a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add a small volume of the 0.5% CMC vehicle to the powder to create a paste. c. Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.

-

Preparation of Solution (using corn oil): a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the calculated volume of corn oil. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming may aid in dissolution.

Oral Administration Protocol

Procedure:

-

Animal Handling: Gently restrain the mouse by grasping the loose skin on its back and neck.

-

Gavage Needle Insertion: Carefully insert the ball-tipped gavage needle into the mouse's mouth, allowing the mouse to swallow the tip. Gently advance the needle along the esophagus into the stomach.

-

Administration: Slowly administer the prepared this compound formulation.

-

Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Preparation of this compound for Intraperitoneal Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Insulin syringes with a 27-30 gauge needle

Procedure:

-

Vehicle Preparation: For intraperitoneal injections, it is crucial to minimize the concentration of DMSO to avoid toxicity. A common approach is to dissolve the drug in a small amount of DMSO and then dilute it with sterile saline. The final concentration of DMSO should ideally be below 10%.

-

Calculation of Dosage: Calculate the required amount of this compound based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice. The final injection volume for intraperitoneal administration in mice is typically 5-10 mL/kg.

-

Preparation of Solution: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the minimum volume of DMSO required to completely dissolve the compound. c. Vortex thoroughly until a clear solution is obtained. d. Dilute the DMSO solution with sterile saline to the final desired volume. Ensure the final DMSO concentration is as low as possible while maintaining drug solubility.

Intraperitoneal Administration Protocol

Procedure:

-

Animal Handling: Properly restrain the mouse, exposing the abdomen.

-

Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

-

Injection: Insert the needle at a 15-20 degree angle and inject the this compound solution.

-

Post-Administration Monitoring: Observe the animal for any signs of discomfort, irritation, or adverse effects.

Mandatory Visualization

Caption: Proposed signaling cascade of HLE-induced apoptosis and its inhibition by this compound.

Caption: A generalized workflow for in vivo studies with this compound in mouse models.

References

SSR69071 Application Notes and Protocols for Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR69071 is a potent and selective, orally active inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases.[1][2] While it shows the highest affinity for human elastase, this compound also demonstrates inhibitory activity against elastase from other species, including rats, making it a valuable tool for preclinical research in rat models of inflammation.[2][3] These application notes provide a summary of the recommended dosage of this compound in rat models based on published literature and offer a detailed experimental protocol for a common inflammatory model.

Mechanism of Action

Human leukocyte elastase is a powerful protease stored in the azurophilic granules of neutrophils. During an inflammatory response, neutrophils are recruited to the site of injury or infection and release HLE. While HLE plays a role in the degradation of foreign proteins and tissue remodeling, its excessive or unregulated activity can lead to the destruction of host tissues, particularly elastin in the extracellular matrix. This contributes to the pathology of conditions like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and certain types of arthritis. This compound acts by directly inhibiting the enzymatic activity of HLE, thereby mitigating its destructive effects.

Below is a simplified representation of the signaling pathway involved:

Recommended Dosage in Rat Models

The effective dose of this compound in rat models has been primarily characterized in studies of acute inflammation. The following table summarizes the key dosage information.

| Model | Species | Route of Administration | Effective Dose (ED₃₀) | Reference |

| Carrageenan-induced paw edema | Rat | Oral (p.o.) | 2.2 mg/kg | [2] |

| HLE-induced paw edema | Rat | Oral (p.o.) | 2.7 mg/kg | [2] |

Note: ED₃₀ refers to the dose required to produce a 30% reduction in the measured inflammatory response (paw edema).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory efficacy of this compound in a rat model of acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

1% (w/v) Carrageenan solution in sterile saline

-

Plethysmometer

-

Oral gavage needles

-

Syringes and needles for subcutaneous injection

Experimental Workflow:

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

-

Vehicle control

-

This compound (e.g., 2.2 mg/kg)

-

Positive control (e.g., Indomethacin)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-